N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-13(11-20-8-4-3-7-16(20)22)10-18-17(23)15-9-12-5-1-2-6-14(12)19-15/h1-9,13,19,21H,10-11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVUFRVCWZBGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(CN3C=CC=CC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of indole-2-carboxylic acid with a suitable amine derivative, followed by cyclization and functional group modifications to introduce the pyridone moiety . The reaction conditions often require the use of catalysts such as zinc chloride in ethanol at elevated temperatures (around 70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole or pyridone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridone moieties allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores or substituents. Below is a comparative analysis with key examples:
Fluorinated Alkylamine Derivatives ()
Examples from include perfluorinated compounds such as N,N'-bis[2-hydroxy-3-(2,2,3,3-tetrafluoropropoxy)propyl]-N,N,N',N'-tetramethylethane-1,2-diaminium dichloride (CAS 1220100-43-5) and N,N-Bis(2-hydroxyethyl)-N-[2-hydroxy-3-(perfluoroalkyl(C7,9,11))propyl]-N-methylammonium iodide (CAS 160402-26-6). These compounds share the hydroxypropyl linker but differ critically in their fluorinated alkyl chains and ammonium groups.
| Property | Target Compound | Fluorinated Derivatives (e.g., CAS 1220100-43-5) |
|---|---|---|
| Core Structure | Indole-carboxamide | Fluorinated ether/ammonium |
| Polarity | Moderate (amide/OH) | High (fluorinated chains, ionic groups) |
| Potential Applications | Enzyme modulation | Surfactants, industrial coatings |
Key Differences : The fluorinated derivatives lack the indole-carboxamide pharmacophore, rendering them unsuitable for biological targeting. Their high polarity and fluorinated chains suggest industrial rather than therapeutic applications .
Methocarbamol ()
Methocarbamol (CAS 532-03-6), a muscle relaxant, shares a hydroxypropyl-carbamate structure but diverges in its substitution pattern. Its core includes a 2-methoxyphenoxy group instead of an indole or dihydropyridinone.
| Property | Target Compound | Methocarbamol |
|---|---|---|
| Functional Groups | Carboxamide, dihydropyridinone | Carbamate, methoxyphenoxy |
| Molecular Weight | ~330–350 g/mol* | 241.24 g/mol |
| Pharmacological Target | Hypothesized kinase | GABAergic modulation |
The absence of an indole ring limits its interaction with serotoninergic or kinase-associated pathways .
Dihydropyridinone-Containing Analogs
For instance, dihydropyridine drugs like nifedipine share a reduced pyridine ring but are tailored for voltage-gated calcium channel blockade, unlike the target compound’s indole-carboxamide hybrid .
Data Table Overview
*Estimated based on structural formula.
Notes on Evidence Limitations
- The provided evidence lacks direct data on the target compound’s bioactivity or physicochemical properties.
- Further experimental studies (e.g., solubility, binding assays) are required to validate hypotheses about the target compound’s behavior relative to analogs.
Biological Activity
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a dihydropyridine group, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 288.34 g/mol. This configuration allows for multiple interactions with biological targets, enhancing its potential efficacy in various therapeutic areas.
Research indicates that this compound exhibits significant activity as a modulator of neurotransmitter receptors. It has been shown to have inhibitory effects on AMPA and kainate receptors, which are crucial for synaptic transmission in the central nervous system. These properties suggest potential applications in treating neurological disorders such as epilepsy and anxiety disorders.
Antimicrobial Activity
In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial properties. Studies have reported that derivatives of indole compounds exhibit varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition .
Table 1: Antimicrobial Activity of Related Indole Compounds
| Compound Name | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |
| Indolylquinazolinone 3k | MRSA (ATCC 43300) | <1.00 |
| Compound 3b | E. coli | 0.98 |
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it can selectively inhibit the growth of rapidly dividing cancer cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects during cancer treatment.
Case Studies
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce excitotoxicity in neuronal cultures exposed to glutamate. The results indicated a significant decrease in cell death compared to control groups, highlighting its potential utility in neurodegenerative disease management.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various indole derivatives, including our compound of interest, against drug-resistant strains of bacteria. The findings revealed that the compound exhibited potent activity against MRSA strains, suggesting its potential role in addressing antibiotic resistance issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
